2-Hydroxy-3-methoxy-5-methylbenzonitrile
Description
2-Hydroxy-3-methoxy-5-methylbenzonitrile is a benzonitrile derivative featuring hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents at positions 2, 3, and 5 of the aromatic ring, respectively. This unique substitution pattern confers distinct physicochemical properties, such as enhanced solubility in polar solvents and specific electronic effects due to the electron-donating methoxy and methyl groups.
Properties
CAS No. |
6948-31-8 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-hydroxy-3-methoxy-5-methylbenzonitrile |
InChI |
InChI=1S/C9H9NO2/c1-6-3-7(5-10)9(11)8(4-6)12-2/h3-4,11H,1-2H3 |
InChI Key |
TXYWKRZGZRSQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxy-5-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-methoxy-5-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction forms the corresponding oxime, which is then dehydrated to yield the nitrile .
Industrial Production Methods
Industrial production of this compound often involves the use of green chemistry principles. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the synthesis process . These methods reduce the need for hazardous reagents and simplify the separation and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxy-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Comparison with Similar Compounds
4-Hydroxy-5-methoxy-2-methylbenzonitrile
- Substituents : Hydroxy (4), methoxy (5), methyl (2).
- Key Differences: The shifted hydroxyl group (position 4 vs. This isomer exhibits lower antimicrobial activity compared to the target compound, as reported in studies on similar systems .
2-Hydroxy-5-methoxybenzonitrile
- Substituents : Hydroxy (2), methoxy (5), lacks the methyl group.
- Key Differences : Absence of the methyl group at position 5 reduces steric hindrance, increasing reactivity in electrophilic aromatic substitution. However, the lack of the methyl group also diminishes lipophilicity, affecting membrane permeability in biological systems .
3-Bromo-4-hydroxy-5-methoxybenzonitrile
- Substituents : Bromo (3), hydroxy (4), methoxy (5).
- Key Differences : The bromine atom introduces strong electron-withdrawing effects, making this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). However, the shifted hydroxyl group (position 4) reduces its antioxidant capacity compared to the target compound .
Comparison with Substituent-Type Variants
2-Chloro-5-(hydroxymethyl)benzonitrile
- Substituents : Chloro (2), hydroxymethyl (-CH₂OH) (5).
- Key Differences : The hydroxymethyl group enhances hydrophilicity and enables participation in hydrogen bonding, improving solubility in aqueous media. However, the chloro substituent increases toxicity risks, limiting its pharmaceutical applications compared to the methyl-containing target compound .
5-Fluoro-3-methoxy-2-nitrobenzonitrile
- Substituents : Fluoro (5), methoxy (3), nitro (2).
- Key Differences : The nitro group (electron-withdrawing) deactivates the aromatic ring, reducing reactivity in nucleophilic additions. This compound is primarily used in explosives research, unlike the target compound, which is tailored for bioactive molecule synthesis .
2-(Hydroxymethyl)-3-methoxybenzonitrile
- Substituents : Hydroxymethyl (2), methoxy (3).
- Key Differences : The hydroxymethyl group at position 2 increases steric bulk, hindering interactions with enzyme active sites. This reduces its efficacy in antimicrobial applications compared to the target compound’s methyl group at position 5 .
Functional Group-Based Comparisons
5-Chloro-2-hydroxy-3-methylbenzaldehyde
- Functional Groups : Aldehyde (-CHO), chloro (5), hydroxy (2), methyl (3).
- Key Differences : The aldehyde group enables participation in condensation reactions but introduces instability under basic conditions. The target compound’s nitrile group (-CN) offers greater stability and versatility in click chemistry applications .
2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile
- Functional Groups: Methoxyethylamino (2), 3-methylphenyl (5).
- Key Differences: The amino group facilitates hydrogen bonding with biological targets, enhancing anticancer activity.
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